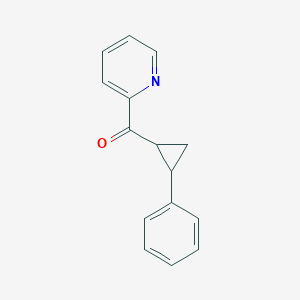
(2-Phenylcyclopropyl)(2-pyridinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Phenylcyclopropyl)(2-pyridinyl)methanone” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It is also known by other synonyms such as “2-(2-phenylcyclopropanecarbonyl)pyridine” and "Methanone, (2-phenylcyclopropyl)-2-pyridinyl-" .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a subject of research . One method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . This process uses water under mild conditions and can be applied to pyridin-2-yl-methanes with various aromatic rings .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to a cyclopropyl group, which is further attached to a methanone group. The methanone group is also attached to a pyridinyl group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 223.27 . Other physical and chemical properties such as boiling point, melting point, and density can be found on chemical databases .Aplicaciones Científicas De Investigación
Anticancer Potential
(2-Phenylcyclopropyl)(2-pyridinyl)methanone and its analogs exhibit significant potential in cancer treatment. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, demonstrates potent cytotoxicity in various tumor cell lines, arrests cancer cells in the G2/M phase, and induces apoptosis. This suggests its role as a promising anticancer therapeutic agent.
Crystal and Molecular Structure
The crystal and molecular structure analysis of related compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone provides insights into their structural properties. This compound crystallizes in the monoclinic space group, indicating its structural stability and potential for various applications in scientific research, particularly in the field of material sciences and pharmaceuticals (Lakshminarayana et al., 2009).
Anti-Tubercular Properties
Compounds like aryloxyphenyl cyclopropyl methanones, which share a structural resemblance with this compound, have been studied for their anti-tubercular activities. These compounds exhibit significant Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Dwivedi et al., 2005).
Insect Antifeedant Activities
The synthesis of aryl bicyclo [2.2.1] heptene-2-yl-methanones and their insect antifeedant activities highlight another area of application for these compounds. This research indicates their potential use in developing environmentally friendly pest control agents (Thirunarayanan, 2014).
Biocatalysis and Biotransformation
Biocatalysis and biotransformation studies have explored the enantiomerically pure synthesis of phenyl(pyridin-2-yl)methanol, a related compound, using bacterial strains like Lactobacillus paracasei. This indicates the potential for biosynthesis and chiral resolution of related compounds for pharmaceutical applications (Şahin et al., 2019).
Antibacterial and Antifungal Properties
Some derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and shown to possess significant antimicrobial activity. These compounds compare favorably with standard drugs like ciprofloxacin and fluconazole, suggesting their potential as antimicrobial agents (Kumar et al., 2012).
Propiedades
IUPAC Name |
(2-phenylcyclopropyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYVNFLTONVXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
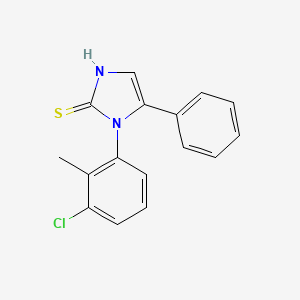

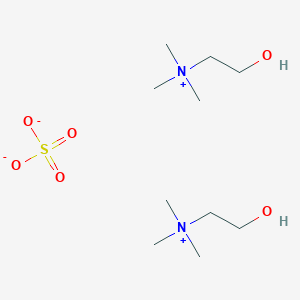
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933768.png)
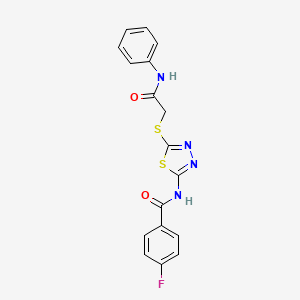
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)
![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)
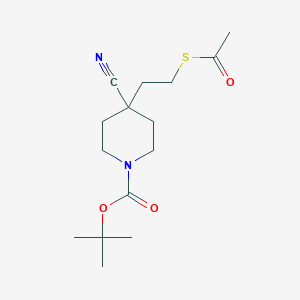
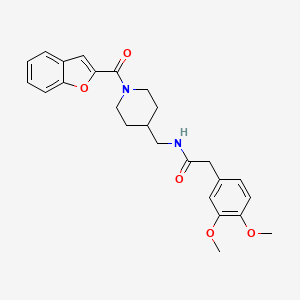


![2-[(2-chloropyridin-4-yl)formamido]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2933781.png)
